![molecular formula C12H11ClN4O3S B020006 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide CAS No. 104246-28-8](/img/structure/B20006.png)
2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Übersicht
Beschreibung
"2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide" is explored within the realm of chemical research for its intriguing properties and potential applications. The compound's structural components, such as the pyrimidin-2-yl and sulfamoyl groups, contribute to its unique chemical behaviors and interactions.
Synthesis Analysis
Studies have not directly addressed the synthesis of "2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide" but have explored similar compounds, indicating a variety of synthetic pathways. For instance, compounds with similar structures have been synthesized through reactions involving chloroacetamides and substituted pyrimidines, suggesting potential methods for synthesizing the compound (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography, revealing intricate details about their geometry and intermolecular interactions. For example, compounds with pyrimidinyl and sulfamoyl groups have been shown to exhibit specific conformations and hydrogen bonding patterns, shedding light on the possible structural characteristics of "2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide" (Subasri et al., 2016).
Chemical Reactions and Properties
Research into related compounds has demonstrated various chemical reactions, highlighting the reactivity of functional groups such as the chloroacetamide moiety. These studies provide insights into the potential chemical behaviors of "2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide," including its reactivity with nucleophiles and participation in the formation of heterocyclic structures (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
While direct data on the physical properties of "2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide" is scarce, related studies suggest parameters such as solubility, melting point, and crystal structure could be inferred from analogous compounds, providing a basis for understanding its physical characteristics.
Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Palladium-Catalyzed Hiyama Cross-Couplings
- Summary of Application : This compound is used as a novel electrophile partner in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings .
- Methods of Application : The compound is coupled with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF . This procedure shows good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation .
- Results or Outcomes : The desired products were obtained in good to excellent yields .
2. Synthesis of Pyrazol Derivatives
- Summary of Application : This compound is converted into a hydrazine derivative through the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as solvent . This derivative is then used to prepare pyrazoline and pyrazole derivatives .
- Methods of Application : The hydrazine derivative of sulfadiazine is prepared by reacting the compound with hydrazine in dimethylformamide as solvent . This derivative is then reacted with chalcones in a basic medium in the presence of absolute ethanol to prepare pyrazoline derivatives . Pyrazole derivatives are prepared by reacting the hydrazine derivative with chalcones in the presence of glacial acetic acid, and then the product is oxidized using iodine .
- Results or Outcomes : The synthesized compounds were characterized by their melting points, and characterized by C.H.N.S analysis, FT-IR and 1H-MNR spectroscopy .
3. Antibacterial Activity
- Summary of Application : This compound is used in the synthesis of new pyrazol derivatives, which have been studied for their antibacterial activity .
- Methods of Application : The compound is converted into a hydrazine derivative through the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as solvent . This derivative is then used to prepare pyrazoline and pyrazole derivatives .
- Results or Outcomes : The synthesized compounds were characterized by their melting points, and characterized by C.H.N.S analysis, FT-IR and 1H-MNR spectroscopy . The biological activity of these compounds was also studied .
4. Synthesis of Novel Bis(2-(pyrimidin-2-yl)ethoxy)alkanes
- Summary of Application : This compound is used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The synthesized compounds were presumably characterized and studied further, but the specific results or outcomes are not provided in the source .
5. Synthesis of Novel Bis(2-(pyrimidin-2-yl)ethoxy)alkanes
- Summary of Application : This compound is used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The synthesized compounds were presumably characterized and studied further, but the specific results or outcomes are not provided in the source .
6. Synthesis of Fluorescent Dye
- Summary of Application : This compound is used in the synthesis of 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline fluorescent dye .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The synthesized compounds were presumably characterized and studied further, but the specific results or outcomes are not provided in the source .
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c13-8-11(18)16-9-2-4-10(5-3-9)21(19,20)17-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,18)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATUYMAYNXBPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351115 | |
| Record name | 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide | |
CAS RN |
104246-28-8 | |
| Record name | 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



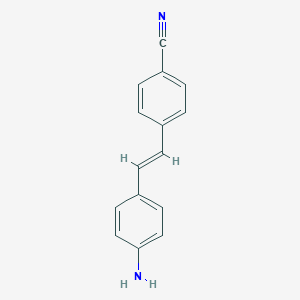
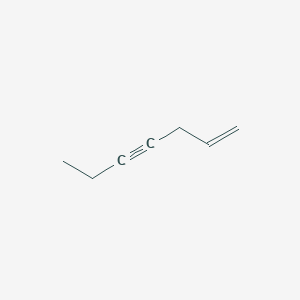
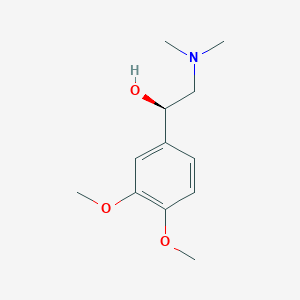
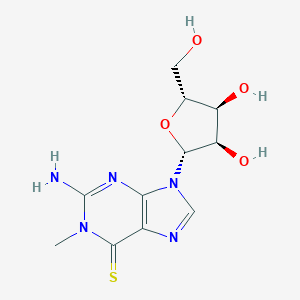
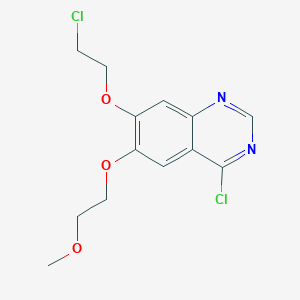
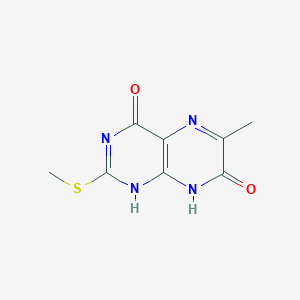
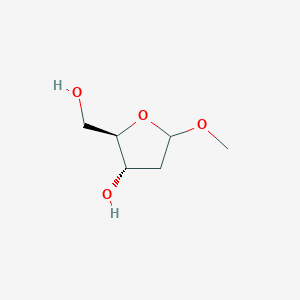
![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)
![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)
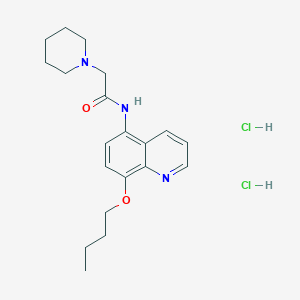


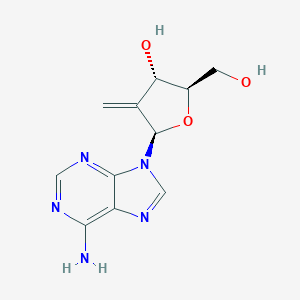
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)